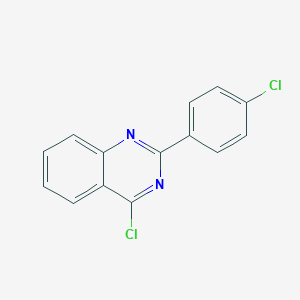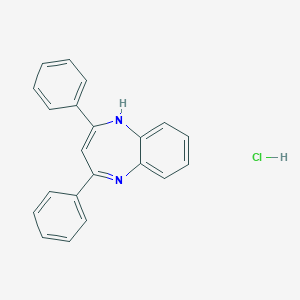
2,4-Diphenyl-1H-1,5-benzodiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diphenyl-1H-1,5-benzodiazepine (DPB) is a heterocyclic compound that has been extensively studied due to its potential applications in the field of medicinal chemistry. DPB belongs to the benzodiazepine class of compounds, which are known for their therapeutic effects on anxiety, epilepsy, and insomnia. DPB has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mecanismo De Acción
The mechanism of action of 2,4-Diphenyl-1H-1,5-benzodiazepine is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) receptor. GABA is the main inhibitory neurotransmitter in the central nervous system, and drugs that enhance GABAergic neurotransmission are known to have anxiolytic and sedative effects. 2,4-Diphenyl-1H-1,5-benzodiazepine has been shown to enhance GABAergic neurotransmission, which may contribute to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
2,4-Diphenyl-1H-1,5-benzodiazepine has been shown to have a wide range of biochemical and physiological effects. Studies have demonstrated that 2,4-Diphenyl-1H-1,5-benzodiazepine can inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. 2,4-Diphenyl-1H-1,5-benzodiazepine has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties. Furthermore, 2,4-Diphenyl-1H-1,5-benzodiazepine has been shown to inhibit the replication of herpes simplex virus, which may contribute to its anti-viral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-Diphenyl-1H-1,5-benzodiazepine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 2,4-Diphenyl-1H-1,5-benzodiazepine has also been shown to have a wide range of biological activities, which makes it a versatile compound for studying various biological processes. However, 2,4-Diphenyl-1H-1,5-benzodiazepine also has limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Furthermore, 2,4-Diphenyl-1H-1,5-benzodiazepine has not been extensively studied in vivo, which limits its potential applications in animal models.
Direcciones Futuras
There are several future directions for the study of 2,4-Diphenyl-1H-1,5-benzodiazepine. One area of research could focus on the development of 2,4-Diphenyl-1H-1,5-benzodiazepine derivatives with improved solubility and bioavailability. Another area of research could focus on the in vivo effects of 2,4-Diphenyl-1H-1,5-benzodiazepine, particularly its potential therapeutic effects on anxiety, epilepsy, and insomnia. Furthermore, 2,4-Diphenyl-1H-1,5-benzodiazepine could be studied for its potential applications in the treatment of viral infections, such as herpes simplex virus. Overall, the study of 2,4-Diphenyl-1H-1,5-benzodiazepine has the potential to lead to the development of new therapeutic agents for a wide range of diseases and conditions.
Métodos De Síntesis
The synthesis of 2,4-Diphenyl-1H-1,5-benzodiazepine involves the condensation of o-phenylenediamine with benzophenone in the presence of phosphorus oxychloride. This reaction yields a yellow crystalline solid, which can be purified by recrystallization. The purity of 2,4-Diphenyl-1H-1,5-benzodiazepine can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
2,4-Diphenyl-1H-1,5-benzodiazepine has been studied extensively for its potential applications in the field of medicinal chemistry. Several studies have shown that 2,4-Diphenyl-1H-1,5-benzodiazepine has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. 2,4-Diphenyl-1H-1,5-benzodiazepine has also been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. Furthermore, 2,4-Diphenyl-1H-1,5-benzodiazepine has been shown to have anti-viral properties, with studies demonstrating its ability to inhibit the replication of herpes simplex virus.
Propiedades
Número CAS |
5450-63-5 |
|---|---|
Nombre del producto |
2,4-Diphenyl-1H-1,5-benzodiazepine |
Fórmula molecular |
C21H17ClN2 |
Peso molecular |
332.8 g/mol |
Nombre IUPAC |
2,4-diphenyl-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C21H16N2/c1-3-9-16(10-4-1)20-15-21(17-11-5-2-6-12-17)23-19-14-8-7-13-18(19)22-20/h1-15,22H |
Clave InChI |
PZRXQNCXDUBZHC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C3N2)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C3N2)C4=CC=CC=C4.Cl |
Otros números CAS |
5450-63-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



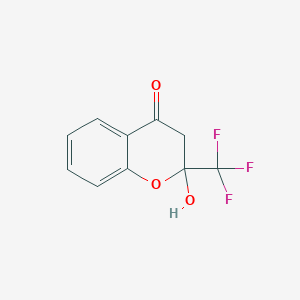
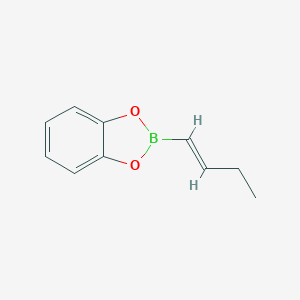
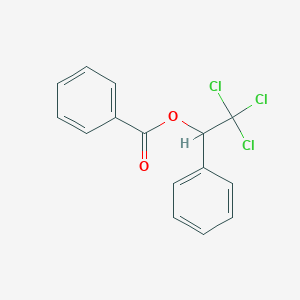
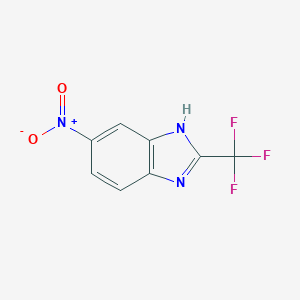
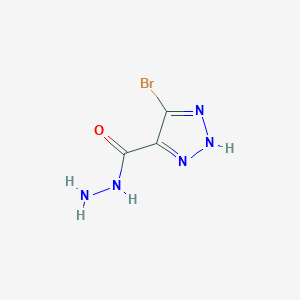
![2-[4-(1,3-Dioxolan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B188148.png)
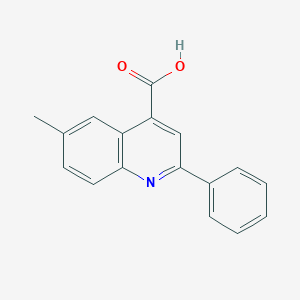
![octadecyl (2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoate;hydrochloride](/img/structure/B188152.png)
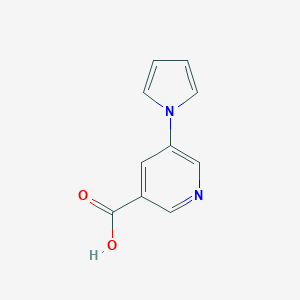
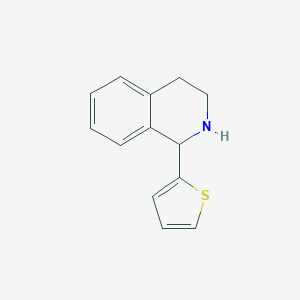

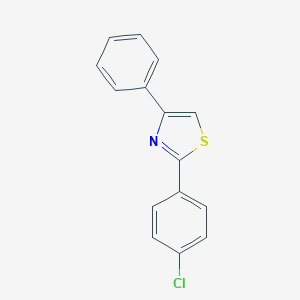
![1-[(2-Bromoethoxy)methyl]-4-methoxybenzene](/img/structure/B188159.png)
